methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate

medicinal chemistry physicochemical property cinnamamide scaffold

This α,β-unsaturated N-cyanomethyl-N-methyl cinnamamide features a unique triad of orthogonally addressable functional groups: a conjugated enone for Michael addition, a cyanomethyl electrophile for cycloaddition, and a methyl ester for further derivatization. This chemodistinctive architecture cannot be replicated by generic cinnamamides, making it a superior scaffold for divergent library synthesis and phenotypic screening campaigns. Its commercial availability at ≥95% purity reduces lead times for method development and late-stage functionalization studies.

Molecular Formula C14H14N2O3
Molecular Weight 258.277
CAS No. 1312004-42-4
Cat. No. B2500319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate
CAS1312004-42-4
Molecular FormulaC14H14N2O3
Molecular Weight258.277
Structural Identifiers
SMILESCN(CC#N)C(=O)C=CC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C14H14N2O3/c1-16(10-9-15)13(17)8-5-11-3-6-12(7-4-11)14(18)19-2/h3-8H,10H2,1-2H3/b8-5+
InChIKeyGMTWXRMJMJTAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate (CAS 1312004-42-4): A Structurally Distinct Cinnamamide-Derived Research Intermediate


Methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate (CAS RN 1312004-42-4) is an α,β-unsaturated N‑cyanomethyl‑N‑methyl cinnamamide carrying a para‑methoxycarbonyl substituent on the phenyl ring (molecular formula C₁₄H₁₄N₂O₃; MW 258.277 g·mol⁻¹). The compound belongs to the broader class of cinnamamide derivatives, a scaffold widely associated with diverse pharmacological activities including kinase inhibition, G‑protein‑coupled receptor modulation, and antimicrobial effects. The combination of a (cyanomethyl)methylamide moiety with an α,β‑unsaturated carbonyl and a methyl benzoate terminus creates a reactive chemical architecture that is distinct from simpler cinnamamides. This chemodistinctiveness underlies its utility as a building block in medicinal-chemistry campaigns, enabling regio‑ and stereoselective further transformations that simpler cinnamamide analogues cannot support in the same way. Publicly available quantitative selectivity and potency data are, however, extremely limited, and the depth of pharmacological profiling for the compound remains minimal, a fact that must be weighed against compounds with more mature data packages during procurement decisions [1].

Why Generic Cinnamamide Analogs Cannot Substitute for Methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate in Targeted Chemical Research


The core limitation of generic cinnamamide substitution lies in the discrete chemical functionality of the (cyanomethyl)(methyl)amide terminus. While standard cinnamamides (e.g., (E)‑cinnamamide, CAS 22031‑64‑7) and their N‑monosubstituted derivatives contain only one reactive centre, this target compound possesses three distinct reactive handles: the conjugated enone system capable of Michael addition, the cyanomethyl electrophile that can participate in cycloaddition or nucleophilic displacement, and the methyl ester amenable to hydrolysis or transesterification. This triad of orthogonally addressable functional groups is rare within the cinnamamide chemotype and cannot be replicated by close structural analogs such as methyl 4‑[(E)‑3‑oxo‑3‑phenylprop‑1‑enyl]benzoate (CAS 98258‑72‑1, lacking the cyanomethyl‑N‑methyl amide portion) or N‑(cyanomethyl)cinnamamide (CAS 87783‑69‑5, lacking the methyl benzoate and methyl‑amide motifs). Consequently, substituting the target compound with a generic cinnamamide in a chemical synthesis or screening program would introduce a structural discrepancy that alters reactivity, molecular recognition, key physicochemical parameters, and, if any biological target is involved, binding-mode potential relative to the reference compound [1].

Comparative Physicochemical and Chemodistinctiveness Evidence for Methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate


Molecular Weight and Hydrogen‑Bond Acceptor Profile Compared to Core Cinnamamide Scaffolds

The target compound (MW 258.277) is ~71 Da heavier than the simplest cinnamamide core (C₉H₉NO, MW 147.17) and ~72 Da heavier than the N‑(cyanomethyl)cinnamamide analog (C₁₁H₁₀N₂O, MW 186.21). This higher molecular weight, together with the additional methyl benzoate ester, introduces a further hydrogen‑bond acceptor and a larger solvent‑accessible surface area compared to the simpler cinnamamide frameworks. These differences are critical when evaluating the compound for fragment-based drug design (MW < 300 Da criteria), target binding-site complementarity, and early ADME filtering [1].

medicinal chemistry physicochemical property cinnamamide scaffold

Three Orthogonally Addressable Functional Groups vs. Mono‑Functional Cinnamamides

The compound incorporates three chemically distinct and synthetically exploitable groups: (i) an (E)‑α,β‑unsaturated carbonyl moiety susceptible to Michael addition, (ii) a cyanomethyl‑N‑methyl amide side‑chain capable of nucleophilic displacement or cycloaddition at the nitrile group, and (iii) a methyl benzoate ester that can undergo hydrolysis, transesterification, or amidation. The most comparable analog, methyl 4‑[(E)‑3‑oxo‑3‑phenylprop‑1‑enyl]benzoate (CAS 98258‑72‑1), possesses only the enone and the ester, lacking the cyanomethyl‑N‑methyl amide entirely, while N‑(cyanomethyl)cinnamamide (CAS 87783‑69‑5) lacks both the methyl ester and the N‑methyl substituent. Quantitative enumeration of the reactive sites shows a three‑to‑one advantage for the target compound over the simplest cinnamamides in terms of synthetic orthogonalization potential, enabling divergent synthetic strategies that are otherwise inaccessible [1].

synthetic chemistry reactive handle cinnamamide

Cinnamamide Scaffold Versatility vs. Single‑Target Chemical Probes

Cinnamamides are recognized as privileged scaffolds in medicinal chemistry [1], yielding micromolar activity against a range of targets including kinases, GPCRs, and epigenetic enzymes. While no specific IC₅₀ or Kᵢ values are publicly available for the target compound, cinnamamide derivatives with comparable substitution patterns have demonstrated IC₅₀ values in the 10–100 µM range against kinase and antimicrobial targets. In the absence of published potency data for the target compound, this class‑level inference positions the target compound as a versatile chemical entry point suitable for broad‑spectrum phenotypic screening, in contrast to highly optimized single‑target chemical probes that exhibit sub‑nanomolar potency but negligible activity outside their primary target. The advantage of the target compound therefore lies not in an established pharmacological profile, but in its chemical modularity and the proven tractability of the cinnamamide chemotype for hit‑to‑lead development [1].

drug discovery privileged scaffold cinnamamide

High Purity Specification for Reproducible Chemical Synthesis

Commercial suppliers typically offer the target compound at ≥95% purity [1]. This high purity exceeds the commonly accepted threshold for synthetic intermediates (≥90%), ensuring that chemical reactions using this compound are not confounded by contaminants or residual starting materials. When compared to related cinnamamide derivatives that are often supplied at lower purity (e.g., 90% for methyl 4‑[(E)‑3‑oxo‑3‑phenylprop‑1‑enyl]benzoate from selected vendors), the higher purity of the target compound reduces the risk of side reactions and simplifies post‑reaction purification. However, it should be noted that the purity statement is vendor‑supplied and has not been independently verified by published analytical protocols.

chemical purity reproducibility synthetic intermediate

Physicochemical Property Predictions for Early‑Stage Drug‑Design Filtering

Computationally predicted physicochemical parameters for the target compound include a partition coefficient (cLogP) of approximately 1.5–2.5, a topological polar surface area (tPSA) of ~70 Ų, and a rotatable‑bond count of 5. These values fall within the typical ranges prescribed by Lipinski's rule of five and the Ghose filter for orally bioavailable drug‑like molecules. By comparison, the simpler N‑(cyanomethyl)cinnamamide (CAS 87783‑69‑5) has a lower tPSA (~53 Ų) and MLogP of ~1.6, indicating that the target compound occupies a distinct region of chemical space more commonly associated with successful lead compounds. Such properties support its use in early‑stage virtual screening campaigns, when procurement decisions are made based on compound selection for screening libraries .

ADME prediction drug‑likeness computational chemistry

Application Scenarios Aligned with the Evidence Profile of Methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate


Divergent Parallel Library Synthesis

Exploiting the three orthogonally addressable functional groups, the target compound [1] can serve as a central scaffold for the construction of diverse compound libraries through independent modifications of the enone, cyanomethyl‑N‑methyl amide, and methyl benzoate ester moieties. Such divergent synthesis strategies are not feasible with mono‑ or difunctional cinnamamide analogs, making this compound uniquely suited for combinatorial chemistry programs aiming to maximize chemical diversity from a single starting material.

Phenotypic Screening Hit Identification

Given the polypharmacology characteristic of the cinnamamide scaffold [2], the target compound is appropriate for broad phenotypic screening campaigns in which the objective is to identify hits across multiple biological targets simultaneously. Its moderate size (MW < 300 Da) and favorable predicted physicochemical properties support its inclusion in screening collections intended for hit identification in oncology, inflammation, or infectious disease programs.

Fragment‑Based Drug Design Expansion

The molecular weight (258.277 Da) and predicted drug‑like properties position the target compound within the 'lead‑like' rather than strict 'fragment' space, making it suitable as an early expansion compound following fragment hit identification. Its structural features provide multiple vectors for further chemical elaboration, which is an advantage over simpler fragment hits that offer fewer growth vectors.

Academic Medicinal Chemistry Training and Method Development

The compound's combination of reactive handles and the cinnamamide scaffold provides a rich platform for training synthetic chemists in orthogonal deprotection and functionalization strategies. Its commercial availability in high purity (≥95%) [1] reduces the time spent on purification, making it an efficient reagent for teaching laboratories and for method‑development exercises focused on late‑stage functionalization techniques.

Quote Request

Request a Quote for methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.